molecular formula C21H20F3N5O2S B305523 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

货号 B305523
分子量: 463.5 g/mol
InChI 键: IKBSPZMNSPTZJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has attracted the attention of researchers for its potential use in treating various diseases. In

作用机制

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide works by inhibiting the activity of BTK, a key enzyme involved in B-cell receptor signaling. By blocking the activity of BTK, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide prevents the activation of downstream signaling pathways that are involved in the survival and proliferation of B-cells. This leads to the inhibition of B-cell proliferation and induction of apoptosis, making 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide a potential candidate for the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been shown to have potent activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been shown to inhibit the growth of various B-cell malignancies, including CLL, MCL, and DLBCL. In addition, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has also been shown to have immunomodulatory effects, which may make it useful for the treatment of autoimmune diseases.

实验室实验的优点和局限性

One of the main advantages of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is its potency and specificity for BTK. This makes it a useful tool for studying the role of BTK in various diseases. In addition, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is its poor solubility, which may limit its use in certain experimental settings.

未来方向

There are several future directions for the study of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide. One area of interest is the development of combination therapies that include 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide. This may enhance the efficacy of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide and reduce the risk of resistance. Another area of interest is the study of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide in combination with other immunomodulatory agents, which may enhance its therapeutic potential. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic agents for the treatment of B-cell malignancies and autoimmune diseases.

合成方法

The synthesis of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves a multistep process that begins with the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to form an intermediate. This intermediate is then reacted with 2-mercapto-4-methyl-5H-1,2,4-triazole to obtain the desired product. The final step involves the reaction of the product with 4-methylbenzoyl chloride to form 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide. The synthesis method for 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been optimized to yield a high purity product with good yields, making it suitable for large-scale production.

科学研究应用

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme involved in B-cell receptor signaling. This makes 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide a potential candidate for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has also been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and lupus.

属性

产品名称

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

分子式

C21H20F3N5O2S

分子量

463.5 g/mol

IUPAC 名称

2-methyl-N-[[4-methyl-5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C21H20F3N5O2S/c1-13-6-3-4-9-16(13)19(31)25-11-17-27-28-20(29(17)2)32-12-18(30)26-15-8-5-7-14(10-15)21(22,23)24/h3-10H,11-12H2,1-2H3,(H,25,31)(H,26,30)

InChI 键

IKBSPZMNSPTZJT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

规范 SMILES

CC1=CC=CC=C1C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。